molecular formula C9H7NO B3351838 5,8-Epoxyisoquinoline, 5,8-dihydro- CAS No. 40247-40-3

5,8-Epoxyisoquinoline, 5,8-dihydro-

Cat. No.: B3351838
CAS No.: 40247-40-3
M. Wt: 145.16 g/mol
InChI Key: BCRGTOBCMVWIAB-UHFFFAOYSA-N
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Description

5,8-Epoxyisoquinoline, 5,8-dihydro- is a bicyclic heterocyclic compound characterized by an oxygen bridge (epoxide) spanning the 5,8-positions of a partially hydrogenated isoquinoline backbone. This structural motif confers unique electronic and steric properties, making it a subject of interest in synthetic organic chemistry and materials science.

Properties

IUPAC Name

11-oxa-4-azatricyclo[6.2.1.02,7]undeca-2(7),3,5,9-tetraene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO/c1-2-9-7-5-10-4-3-6(7)8(1)11-9/h1-5,8-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCRGTOBCMVWIAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2C3=C(C1O2)C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80390613
Record name 5,8-Epoxyisoquinoline, 5,8-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80390613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40247-40-3
Record name 5,8-Epoxyisoquinoline, 5,8-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80390613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and synthetic differences between 5,8-Epoxyisoquinoline, 5,8-dihydro- and related compounds:

Compound Core Structure Key Functional Groups Molecular Formula Molecular Weight Synthetic Yield Synthetic Solvent
5,8-Epoxyisoquinoline, 5,8-dihydro- Isoquinoline with 5,8-epoxide Epoxide, aromatic N-heterocycle C₁₀H₉NO 159.185* Not reported Not specified
5,8-Methanoquinoline, 5,8-dihydro- Isoquinoline with 5,8-methano Methano bridge, aromatic N C₁₀H₉N 143.185 Not reported Not specified
5,6-Epoxy-5,6-dihydroquinoline (5S,6R) Quinoline with 5,6-epoxide Epoxide, fused bicyclic system C₉H₇NO 145.16 Not reported Not specified
5,6,7,8-Tetrahydro-1-(...)isoquinoline (e.g., 4b, 4c) Partially hydrogenated isoquinoline Substituted aryl/pyridyl groups Varies (e.g., C₂₉H₂₉N₂O) Varies (e.g., 405.5) 28–30% Hexane/EtOAc mixtures

*Calculated based on molecular formula from analogs in .

Key Observations:

Epoxide vs. Methano Bridge: The 5,8-epoxide group introduces polarity and reactivity (e.g., susceptibility to nucleophilic attack) compared to the non-polar methano bridge in 5,8-Methanoquinoline .

Ring Strain: The 5,8-epoxide likely imposes greater ring strain than the 5,6-epoxide in 5,6-Epoxy-5,6-dihydroquinoline due to the larger angle between the oxygen and adjacent carbons .

Hydrogenation State: Fully aromatic analogs (e.g., unhydrogenated isoquinolines) exhibit higher stability but reduced solubility compared to partially hydrogenated derivatives like 5,8-dihydro compounds .

Spectroscopic and Physicochemical Properties

  • NMR Data: 5,8-Methanoquinoline, 5,8-dihydro-: ¹H-NMR signals for methano protons appear as multiplets between δ 2.5–3.5 ppm, while aromatic protons resonate at δ 6.5–7.5 ppm . Tetrahydroisoquinolines (e.g., 4b): Methyl groups in substituted aryl moieties (e.g., 4-methoxyphenyl in 4b) show singlets near δ 3.8 ppm, consistent with analogs in .
  • IR and MS : Epoxide-containing compounds exhibit characteristic C-O-C stretching at ~1250 cm⁻¹ (IR) and molecular ion peaks matching their molecular weights (ESI-MS) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5,8-Epoxyisoquinoline, 5,8-dihydro-
Reactant of Route 2
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